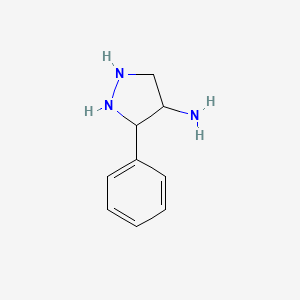

3-Phenylpyrazolidin-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C9H13N3 |

|---|---|

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

3-phenylpyrazolidin-4-amine |

InChI |

InChI=1S/C9H13N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 |

InChI-Schlüssel |

DPBFWTOYSDPDJP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(NN1)C2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Phenylpyrazolidin 4 Amine and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies for the 3-phenylpyrazolidin-4-amine framework involve either the formation of the pyrazolidine (B1218672) core through ring-closure reactions or the modification of functional groups on a pre-existing pyrazolidine ring.

Ring-Closure Approaches to the Pyrazolidine Core

The formation of the pyrazolidine ring is a fundamental step in the synthesis of this compound. A common and effective method is the [3+2] cycloaddition reaction. This approach involves the reaction of an azomethine imine with an alkene. researchgate.netnih.gov Azomethine imines act as three-atom components, while the alkene provides the remaining two atoms to form the five-membered pyrazolidine ring. The stereochemistry of the resulting pyrazolidine can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Another significant ring-closure strategy is the cyclization of appropriately substituted open-chain precursors. For instance, compounds containing a hydrazine (B178648) moiety and a suitable electrophilic center separated by a two-carbon chain can undergo intramolecular cyclization to form the pyrazolidine ring. A convenient four-step synthesis of a pyrazolidine hydrochloride has been achieved starting from di-tert-butyl hydrazodiformate, which involves cyclization with 1,3-dibromopropane. researchgate.net

Furthermore, intramolecular hydrazone/cyclopropane annulations provide a pathway to fused bicyclopyrazolidines, which can be further modified. acs.org This method allows for diastereoselective synthesis, where either cis or trans adducts can be obtained by controlling the order of addition of the catalyst and aldehyde. acs.org

Functional Group Interconversions on Pre-formed Rings

Once the pyrazolidine ring is formed, functional group interconversions are employed to introduce the desired amine group at the 4-position and the phenyl group at the 3-position if they are not already present from the starting materials. ub.edujcpsr.com This can involve a variety of standard organic transformations. For example, a ketone or hydroxyl group at the 4-position of the pyrazolidine ring can be converted to an amine through reductive amination or by conversion to a leaving group followed by nucleophilic substitution with an amine source.

The synthetic utility of pyrazolidine scaffolds is often demonstrated through various functional group interconversions. researchgate.netresearchgate.net For instance, N-benzyloxycarbonyl protected compounds can be synthesized to allow for N-deprotection and further transformations of the amino group without destroying the heterocyclic system. scispace.com

Precursor-Based Synthesis Approaches

Precursor-based methods utilize specific starting materials that are predisposed to form the pyrazolidine ring system under certain reaction conditions. Enaminones and hydrazine derivatives are particularly important precursors in this context.

Utilization of Enaminones in Pyrazolidine Ring Formation

Enaminones are versatile building blocks in heterocyclic synthesis due to their push-pull electronic nature. scielo.org.mxnih.gov They can react with hydrazine derivatives to form pyrazoles and related structures. While the direct synthesis of this compound from enaminones is not explicitly detailed in the provided context, the reaction of enaminones with hydrazines to form pyrazole (B372694) derivatives is a well-established method. organic-chemistry.orgarkat-usa.org For example, the reaction of (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione with various nucleophiles, including hydrazine derivatives, leads to a variety of substituted pyrazolidine and pyrazole products. scielo.org.mxjmcs.org.mxresearchgate.net The reaction typically proceeds through an initial nucleophilic addition of the hydrazine to the enaminone double bond, followed by the elimination of the dimethylamino group and subsequent cyclization. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione | Phenylhydrazine | 3-oxo-N',2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide and 1-phenyl-4-((2-phenylhydrazino)methylene)pyrazolidine-3,5-dione | scielo.org.mx |

| Enaminone | Hydrazine Hydrate (B1144303) | Bipyrazoles | nih.gov |

Condensation Reactions Involving Hydrazine Derivatives

The condensation of hydrazine derivatives with 1,3-dielectrophilic compounds is a cornerstone of pyrazole and pyrazolidine synthesis. beilstein-journals.orgdergipark.org.trclockss.org This approach, often referred to as the Knorr synthesis, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.org

For the synthesis of this compound, a suitable precursor would be a 1,3-dielectrophile containing a phenyl group at the appropriate position. The reaction with hydrazine would then lead to the formation of the pyrazolidine ring. For example, α,β-unsaturated ketones can react with hydrazines to yield pyrazolines, which are closely related to pyrazolidines. clockss.orgresearchgate.net The reaction is believed to proceed via addition to the double bond and subsequent cyclization. clockss.org

The reaction of 3-formylchromones with 1-phenylpyrazolidine-3,5-dione, followed by treatment with hydrazine hydrate, leads to the formation of fused pyrazolo[3,4-c]pyrazol-3(2H)-one derivatives. nih.gov This demonstrates the utility of hydrazine in constructing complex heterocyclic systems based on a pyrazolidine core.

Derivatization and Functionalization of the this compound Core

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. The primary amino group at the 4-position and the secondary amine within the pyrazolidine ring are common sites for derivatization.

Functionalization at the ring nitrogen atoms is a common strategy. scispace.com For example, reductive alkylation at the N(1) position and alkylation of the amidic N(2) with alkyl halides can be performed to introduce various substituents. scispace.com The primary amino group at C-4 can undergo a wide range of reactions, including acylation, alkylation, and formation of Schiff bases. For instance, the reaction of 1-phenyl-3-pyrazolidone with chloroacetyl chloride, followed by reaction with hydrazine hydrate and subsequent condensation with aromatic aldehydes, leads to the formation of various Schiff base derivatives. ajchem-a.com These Schiff bases can then be used to synthesize new heterocyclic systems like imidazolidine-4-ones, oxazolidine-4-ones, and thiazolidine-4-ones. ajchem-a.com

| Starting Material | Reagent(s) | Product Type | Reference |

| 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinones | Aldehydes/Ketones, NaBH4 | N(1)-alkylated 4-aminopyrazolidin-3-ones | scispace.com |

| 1-Phenyl-3-pyrazolidone | Chloroacetyl chloride, Hydrazine hydrate, Aromatic aldehydes | Schiff bases | ajchem-a.com |

| Schiff base derivatives | Glycine, 2-chloroacetic acid, 2-mercaptoacetic acid | Imidazolidine-4-ones, Oxazolidine-4-ones, Thiazolidine-4-ones | ajchem-a.com |

Strategies for Amine Group Introduction and Modification

The introduction of an amino group onto the pyrazolidine ring is a critical step that can be achieved through several synthetic maneuvers. Often, the amine is introduced in a protected form during the initial ring formation.

One prevalent strategy involves the synthesis of 4-aminopyrazolidinones from α,β-unsaturated esters. scispace.com In this approach, the amine functionality is incorporated early in the synthesis, typically protected with a group like benzyloxycarbonyl (Cbz). For instance, (4R,5R)-4-benzoylamino-5-phenylpyrazolidin-3-one can be prepared from 4-benzylidene-2-phenyl-5(4H)-oxazolone by reacting it with hydrazine hydrate. scispace.com The protective group, such as the Cbz group, can be removed in a later step to liberate the free amine. Hydrogenolytic deprotection is a common method for cleaving the Cbz group, yielding the desired 4-aminopyrazolidinone in nearly quantitative yields. scispace.com

Modification of the amine group is essential for creating derivatives with diverse properties. Once the primary amine is present, it can undergo various transformations. A common method for diversification is nucleophilic substitution on related enaminone systems. scielo.org.mx In these cases, a precursor with a good leaving group, such as a dimethylamino group, can react with a wide array of primary and secondary amines to furnish new enaminone derivatives. scielo.org.mx Other standard amine modification techniques include acylation to form amides and reductive alkylation to produce secondary or tertiary amines, significantly expanding the library of accessible compounds. thermofisher.comnih.gov

| Strategy | Description | Example Reaction | Key Precursors |

| Protected Amine Introduction | The amine group is introduced during ring synthesis using a protecting group like benzyloxycarbonyl (Cbz). | Cyclization of an α,β-unsaturated ester with a protected amino group using hydrazine. scispace.com | α,β-unsaturated esters, Hydrazine hydrate |

| Deprotection | The protecting group is removed to yield the free primary amine. | Hydrogenolysis of a Cbz-protected 4-aminopyrazolidinone to yield the free amine. scispace.com | Cbz-protected aminopyrazolidinones |

| Nucleophilic Substitution | A leaving group on a related enaminone is displaced by various amines. | Reaction of 4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione with primary or secondary amines. scielo.org.mx | Enaminones with a leaving group |

| Acylation/Alkylation | The free amine is functionalized via standard amine chemistry. | Reaction of the 4-amino group with acyl chlorides or aldehydes in the presence of a reducing agent. thermofisher.comnih.gov | 4-aminopyrazolidinones |

Stereoselective Synthesis Pathways

Achieving stereochemical control is paramount when synthesizing chiral molecules for biological applications. For this compound, which contains stereocenters, asymmetric synthesis methodologies are employed to produce specific stereoisomers.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. nih.gov

While specific applications of chiral auxiliaries for this compound itself are not extensively documented in readily available literature, the principles can be applied based on well-established precedents. For example, chiral oxazolidinones, known as Evans' auxiliaries, are widely used to direct asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions with high diastereoselectivity. researchgate.netresearchgate.net In a hypothetical synthesis, an Evans' auxiliary could be attached to a precursor molecule, followed by a cyclization or functionalization step that sets the stereochemistry at the C4 position of the pyrazolidine ring. Other effective chiral auxiliaries include camphorsultam (Oppolzer's sultam) and pseudoephedrine, which have proven effective in numerous asymmetric transformations. wikipedia.org The key steps in this approach are the facile introduction of the auxiliary, its ability to strongly bias enolate formation and reaction stereoface selection, and its mild, non-destructive removal. researchgate.net

| Chiral Auxiliary | Typical Application | Mechanism of Action |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions. researchgate.net | Forms a chiral enolate where the auxiliary sterically blocks one face, directing electrophilic attack to the opposite face. researchgate.netresearchgate.net |

| Oppolzer's Camphorsultam | Michael additions, construction of oxazoline (B21484) rings. wikipedia.org | Provides significant asymmetric induction due to its rigid, concave structure. researchgate.net |

| Enders' SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones. epfl.ch | Forms a chiral hydrazone, which is then metalated and alkylated with high stereoselectivity. |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids. wikipedia.org | Forms a chiral amide enolate, directing the approach of an alkyl halide. |

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. rsc.org These methods are broadly classified into organocatalysis and transition-metal catalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective reactions. A prominent example is the use of the amino acid proline, which can catalyze reactions via the formation of chiral enamine or iminium ion intermediates. youtube.com In the context of synthesizing a pyrazolidine derivative, a chiral secondary amine catalyst could react with a ketone or aldehyde precursor to form a chiral enamine, which then undergoes a stereoselective cyclization or addition reaction. youtube.comnih.gov Chiral N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for asymmetric annulation reactions to build complex heterocyclic structures with excellent enantioselectivity. nih.gov

Transition-metal catalysis employs complexes of metals like palladium, rhodium, or ruthenium with chiral ligands. These catalysts are highly effective for a range of asymmetric transformations. For instance, palladium-catalyzed cascade reactions, such as the intramolecular syn-addition of an arylpalladium complex to a triple bond, can create vinylpalladium intermediates that react further to form heterocyclic products with high stereoselectivity. beilstein-journals.org Similarly, a stereoselective ketone-to-amine conversion could be achieved using palladium catalysis, representing a potential late-stage strategy for introducing the chiral amine group. beilstein-journals.org

| Catalytic Approach | Catalyst Type | Example | Mechanism |

| Organocatalysis | Chiral Secondary Amine | Proline | Forms a chiral enamine intermediate that directs the stereoselective attack of an electrophile. youtube.com |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Chiral Triazolium Salt | Used in asymmetric [3+3] cycloadditions to form complex heterocyclic systems. nih.gov |

| Transition-Metal Catalysis | Palladium Complex | PdCl₂ with a chiral ligand | Catalyzes cascade cyclocarbopalladation followed by cross-coupling to yield stereodefined heterocycles. beilstein-journals.org |

| Transition-Metal Catalysis | Rhodium/Ruthenium Complex | Chiral BINAP-Ru complex | Used for asymmetric hydrogenation of ketones or imines to produce chiral alcohols or amines. |

Chemical Reactivity and Transformation Studies of 3 Phenylpyrazolidin 4 Amine

Reactions Involving the Pyrazolidine (B1218672) Heterocycle

The pyrazolidine ring, a saturated heterocycle, possesses unique reactivity patterns influenced by the two adjacent nitrogen atoms.

The pyrazolidine ring's susceptibility to substitution reactions is complex. The nitrogen atoms exert a strong electron-withdrawing inductive effect, which generally deactivates the ring towards electrophilic attack. uoanbar.edu.iq This is analogous to other nitrogen-containing heterocycles like pyridine, which require vigorous conditions for electrophilic substitutions such as nitration or halogenation. uoanbar.edu.iq Consequently, direct electrophilic substitution on the carbon atoms of the 3-Phenylpyrazolidin-4-amine ring is not a favored pathway.

Conversely, this electron deficiency makes the ring system a potential target for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a known mechanism for aryl halides bearing strong electron-withdrawing groups. pressbooks.pub While the pyrazolidine ring is not aromatic, the principle of nucleophilic attack on an electron-poor system is relevant. Studies on closely related pyrazolidine derivatives have demonstrated this reactivity. For instance, (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione undergoes efficient nucleophilic substitution where the dimethylamino group is displaced by various nucleophiles like o-aminophenol, piperidine, and morpholine. researchgate.netscielo.org.mx This suggests that the C-4 position of the pyrazolidine core in this compound is a plausible site for nucleophilic attack, especially if the amine group is converted into a better leaving group.

The transformation of cyclic systems into larger or smaller rings represents a powerful strategy in organic synthesis. etsu.edu Such rearrangements, including ring expansions and contractions, can be prompted by the formation of more stable intermediates or the relief of ring strain. libretexts.orgresearchgate.net

Theoretical Pathways: Theoretically, the pyrazolidine ring in this compound could undergo rearrangements via carbocation intermediates, similar to Wagner-Meerwein shifts. etsu.edulibretexts.org For example, treatment of a vicinal amino alcohol with a reagent like diethylaminosulfur trifluoride (DAST) can induce rearrangement through an aziridinium (B1262131) intermediate, leading to ring expansion. arkat-usa.org Given the structure of this compound (which can be considered a vicinal diamine), the formation of a carbocation at a ring carbon could theoretically trigger a 1,2-shift, potentially leading to a rearranged, expanded, or contracted ring system. libretexts.org Pinacol-type rearrangements are another class of reactions that can facilitate ring contractions in cyclic systems. wikipedia.org

Experimental Observations: Experimentally, ring contraction has been observed in related pyrazolidinone systems. For instance, 2-amino pyrazolidin-3-ones have been shown to undergo ring contraction to yield β-lactams (azetidin-2-ones), which are valuable four-membered ring structures. tandfonline.com While this specific transformation has been documented for a pyrazolidinone, it provides a strong precedent for the potential of the pyrazolidine skeleton in this compound to undergo similar skeletal reorganizations under appropriate chemical conditions.

Reactions of the Amine Functional Group

The primary amine at the C-4 position is a dominant center of reactivity in this compound, primarily due to the lone pair of electrons on the nitrogen atom.

The defining chemical characteristic of the amine group is its nucleophilicity. latech.edu The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers to form new covalent bonds. libretexts.org The nucleophilicity of amines generally correlates with their basicity, with primary and secondary amines being effective nucleophiles. masterorganicchemistry.com However, this reactivity is also moderated by steric hindrance around the nitrogen atom. masterorganicchemistry.comresearchgate.net The amine in this compound is primary and is therefore expected to be a potent nucleophile, capable of participating in a wide range of substitution and addition reactions.

| Amine Type | General Nucleophilicity Trend | Steric Hindrance Effect | Key Reactive Feature |

|---|---|---|---|

| Primary Amines (e.g., R-NH₂) | Good | Less sensitive | Active lone pair available for bonding. libretexts.org |

| Secondary Amines (e.g., R₂-NH) | Generally stronger than primary | More sensitive | Increased electron density from two alkyl groups. masterorganicchemistry.com |

| Tertiary Amines (e.g., R₃-N) | Variable; can be strong but sterically hindered | Highly sensitive | Lone pair is sterically shielded. masterorganicchemistry.com |

| Aromatic Amines (e.g., Ar-NH₂) | Weak | Less sensitive | Lone pair is delocalized into the aromatic ring. researchgate.net |

The nucleophilic amine group readily undergoes alkylation and acylation.

Alkylation: In this process, the amine attacks an alkyl halide (e.g., chloromethane) in a nucleophilic substitution reaction. savemyexams.com This reaction introduces an alkyl group onto the nitrogen atom. A significant challenge in this process is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. savemyexams.com

Acylation: This involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. libretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon, resulting in the formation of a stable amide. Unlike alkylation, acylation is typically easier to control, as the resulting amide is significantly less nucleophilic than the starting amine, thus preventing further reactions.

| Process | Typical Reagent | Product Functional Group | General Reaction Example |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Py-NH₂ + R-X → Py-NH-R + HX |

| Acylation | Acyl Chloride (RCOCl) | Amide | Py-NH₂ + RCOCl → Py-NH-COR + HCl |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide | Py-NH₂ + (RCO)₂O → Py-NH-COR + RCOOH |

Primary amines, such as this compound, undergo condensation reactions with carbonyl compounds like aldehydes and ketones. wikipedia.org This reaction is a cornerstone of amine chemistry and results in the formation of an imine, also known as a Schiff base.

The mechanism is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. iitk.ac.in This addition forms an unstable carbinolamine (or hemiaminal) intermediate. wikipedia.org Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final imine product. wikipedia.org The reaction is reversible and is often driven to completion by the removal of water from the reaction mixture. wikipedia.org

| Carbonyl Compound | Product Type | General Reaction Scheme |

|---|---|---|

| Aldehyde (R-CHO) | Aldimine (Schiff Base) | Py-NH₂ + R-CHO ⇌ Py-N=CH-R + H₂O |

| Ketone (R-CO-R') | Ketimine (Schiff Base) | Py-NH₂ + R-CO-R' ⇌ Py-N=C(R)-R' + H₂O |

Reactivity of Substituted this compound Derivatives

The presence of a primary amino group at the 4-position of the 3-phenylpyrazolidine core serves as a versatile handle for a variety of chemical modifications. Derivatization of this amino group can lead to a wide array of substituted analogs with altered chemical properties and reactivity profiles.

The primary amino group of this compound is nucleophilic and can readily undergo reactions with various electrophiles to yield N-substituted derivatives. Common derivatization strategies include acylation, alkylation, and sulfonylation, which can be used to introduce a diverse range of functional groups. These modifications not only alter the steric and electronic properties of the molecule but also introduce new reactive sites for further transformations.

For instance, acylation with acid chlorides or anhydrides can introduce carbonyl-containing moieties. The resulting amides can serve as precursors for further reactions. Similarly, reaction with sulfonyl chlorides yields sulfonamides. The reactivity of the amino group is a foundational aspect of its chemistry, allowing for the synthesis of a library of derivatives.

While direct experimental data on the reactivity of this compound is not extensively documented in publicly available literature, the reactivity of analogous systems, such as 4-aminomethylene-1-phenylpyrazolidine-3,5-diones, provides valuable insights. In these systems, the exocyclic amino group is readily displaced by a variety of nucleophiles. scielo.org.mxresearchgate.netjmcs.org.mx This suggests that the amino group in this compound, or more likely a derivative where the amino group is converted into a better leaving group, could undergo similar substitution reactions.

A hypothetical set of reactions for the derivatization of the 4-amino group is presented in the table below, based on established amine chemistry.

| Reagent Class | Specific Reagent | Product Type |

| Acid Halide | Acetyl chloride | N-(3-Phenylpyrazolidin-4-yl)acetamide |

| Acid Anhydride | Acetic anhydride | N-(3-Phenylpyrazolidin-4-yl)acetamide |

| Sulfonyl Chloride | Benzenesulfonyl chloride | N-(3-Phenylpyrazolidin-4-yl)benzenesulfonamide |

| Alkyl Halide | Benzyl bromide | 4-(Benzylamino)-3-phenylpyrazolidine |

| Isocyanate | Phenyl isocyanate | 1-(3-Phenylpyrazolidin-4-yl)-3-phenylurea |

Further modifications can be envisioned by reacting the newly introduced substituent. For example, an N-acyl derivative could be further functionalized at the carbonyl group, or an N-benzyl group could undergo reactions on its phenyl ring.

Substituted derivatives of this compound are prime candidates for intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic and polycyclic heterocyclic systems. The nature of the substituent introduced at the 4-amino group is critical in directing the pathway of these cyclizations.

One plausible strategy involves the acylation of the 4-amino group with a bifunctional reagent containing an additional electrophilic or nucleophilic center. For example, reaction with an α,β-unsaturated carbonyl compound could lead to a Michael addition followed by an intramolecular condensation, resulting in a fused heterocyclic ring.

Drawing analogy from the chemistry of 4-amino-3-phenylpyrazoles, which undergo cyclization with reagents like ethyl acetoacetate (B1235776) to form pyrazolopyridines, similar transformations can be proposed for this compound derivatives. nih.gov After acylation of the 4-amino group, the newly formed amide could participate in a cyclization reaction with one of the nitrogen atoms of the pyrazolidine ring or the carbon at position 5, depending on the reaction conditions and the nature of the introduced substituent.

For instance, if the 4-amino group is acylated with a reagent containing a leaving group at a suitable position, intramolecular nucleophilic substitution by one of the ring nitrogens could lead to a fused bicyclic system. The feasibility of such cyclizations is supported by the broad literature on the synthesis of N-heterocycles via intramolecular reactions of amides and amines. researchgate.net

The following table outlines hypothetical intramolecular cyclization pathways for derivatives of this compound.

| Derivative | Reaction Type | Product Skeleton |

| N-(2-Chloroacetyl)-3-phenylpyrazolidin-4-amine | Intramolecular N-alkylation | Piperazinone-fused pyrazolidine |

| N-(3-Oxobutanoyl)-3-phenylpyrazolidin-4-amine | Intramolecular condensation | Pyridone-fused pyrazolidine |

| N-(2-Nitrobenzoyl)-3-phenylpyrazolidin-4-amine | Reductive cyclization | Diazepine-fused pyrazolidine |

These proposed pathways highlight the potential of substituted this compound derivatives as versatile building blocks in the synthesis of novel and complex heterocyclic structures. The specific outcomes of these reactions would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Structural Characterization and Elucidation of 3 Phenylpyrazolidin 4 Amine

Spectroscopic Analysis Techniques

Spectroscopy investigates the interaction between matter and electromagnetic radiation, providing fundamental insights into molecular structure. Each method probes different aspects of the molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise arrangement of atoms can be determined.

¹H NMR: In ¹H NMR spectroscopy of 3-Phenylpyrazolidin-4-amine, distinct signals are expected for the protons of the phenyl group, the pyrazolidine (B1218672) ring, and the amine substituents. The aromatic protons on the phenyl ring typically appear in the downfield region (~7.2-7.6 ppm). The protons on the pyrazolidine ring (CH and CH₂) and the amine protons (NH and NH₂) would resonate at higher fields. The chemical environment of each proton dictates its specific chemical shift (δ). mnstate.edu Protons on carbons adjacent to nitrogen are deshielded and appear further downfield compared to simple alkanes. libretexts.org The integration of each signal corresponds to the number of protons it represents. mnstate.edu

¹³C NMR: A proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom. masterorganicchemistry.com For this compound, distinct signals would be observed for the carbons of the phenyl ring, as well as the two non-equivalent sp³-hybridized carbons of the pyrazolidine ring. Carbons in the aromatic ring typically resonate between 100-150 ppm, while aliphatic carbons, such as those in the pyrazolidine ring, appear at higher fields. pdx.edu

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignment. COSY identifies proton-proton couplings, establishing the connectivity between adjacent protons, while HSQC correlates each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Ring (C₆H₅) | 7.2 – 7.6 (multiplet, 5H) | 118 – 140 |

| Pyrazolidine C3-H | ~4.0 - 4.5 (triplet, 1H) | ~60 - 70 |

| Pyrazolidine C4-H | ~3.5 - 4.0 (multiplet, 1H) | ~50 - 60 |

| Pyrazolidine C5-H₂ | ~3.0 - 3.8 (multiplet, 2H) | ~45 - 55 |

| Pyrazolidine N1-H | Broad singlet, variable | N/A |

| Amine N-H₂ | Broad singlet, variable | N/A |

Note: Predicted values are based on general principles and data for related pyrazolidine and amine structures. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. copbela.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of a primary amine (NH₂) group is confirmed by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region. libretexts.orgorgchemboulder.com A secondary amine within the pyrazolidine ring (N-H) would show a single, weaker absorption in a similar region. spectroscopyonline.com The C-H stretching vibrations of the aromatic phenyl ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrazolidine ring are found just below 3000 cm⁻¹. copbela.org Furthermore, C-N stretching vibrations for aromatic and aliphatic amines are expected in the 1335-1020 cm⁻¹ range. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 – 3300 (two bands) | Medium |

| Secondary Amine (Ring N-H) | N-H Stretch | 3350 – 3310 | Weak |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

| Aliphatic C-H (CH, CH₂) | C-H Stretch | < 3000 | Medium |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 – 1580 | Strong |

| Aromatic C=C | C=C Ring Stretch | 1615 – 1450 | Medium |

| Aromatic C-N | C-N Stretch | 1335 – 1250 | Strong |

| Aliphatic C-N | C-N Stretch | 1250 – 1020 | Medium |

| Primary/Secondary Amine | N-H Wag | 910 – 665 | Broad, Strong |

Source: Data compiled from general spectroscopic tables and studies on related amine and pyrazolidine compounds. libretexts.orgcopbela.orgorgchemboulder.comspectroscopyonline.comnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₁₁N₃O), the calculated molecular weight is 177.21 g/mol . nih.gov According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak [M]⁺ is expected at m/z 177. msu.edulibretexts.org

The fragmentation pattern is influenced by the stability of the resulting fragments. For amines, a characteristic fragmentation is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a stable, resonance-stabilized cation. libretexts.orglibretexts.org Other plausible fragmentations include the loss of the amine group, cleavage of the pyrazolidine ring, and loss of fragments from the phenyl ring. psnnjp.orgnih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 177 | [C₉H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 161 | [M - NH₂]⁺ | Loss of the amino group |

| 147 | [M - CH₂NH₂]⁺ | Result of α-cleavage |

| 104 | [C₆H₅N₂]⁺ | Fragment containing the phenyl and two N atoms |

| 91 | [C₆H₅N]⁺ | Phenylnitrene cation or related isomer |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the phenyl-N bond |

Note: Fragmentation is complex and these represent only some of the expected major pathways based on general principles of amine and heterocyclic fragmentation. libretexts.orgarizona.eduyoutube.com

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules containing π-bonds or atoms with non-bonding electrons (lone pairs) can absorb energy in this region. youtube.com

The structure of this compound contains a phenyl ring, which acts as a chromophore (a light-absorbing group), and nitrogen and oxygen atoms, which possess lone pairs of electrons and act as auxochromes (groups that modify the absorption of a chromophore). uomustansiriyah.edu.iq The expected electronic transitions are:

π → π* transitions: Associated with the aromatic phenyl ring, these are typically high-intensity absorptions.

n → π* transitions: Involving the promotion of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital of the phenyl ring. These transitions are generally of lower intensity. uzh.ch

The solvent can influence the wavelength of maximum absorption (λ_max). Polar solvents can cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. uomustansiriyah.edu.iq

Crystallographic Analysis

While spectroscopic methods provide crucial data on connectivity and functional groups, crystallographic analysis offers the most definitive and unambiguous determination of a molecule's three-dimensional structure.

Single crystal X-ray diffraction is the gold standard for determining the precise spatial arrangement of atoms within a crystalline solid. rsc.org By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to generate a 3D model of the molecule.

A study of this compound using this technique would yield precise data on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice. nih.gov

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Providing exact measurements for every bond and angle within the molecule.

Torsional Angles: Defining the conformation of the pyrazolidine ring and the orientation of the phenyl and amine substituents.

Intermolecular Interactions: Revealing how molecules are packed in the crystal lattice, including hydrogen bonding involving the amine and pyrazolidine N-H groups.

While specific crystallographic data for this compound is not available in the cited literature, data for related pyrazolidine derivatives demonstrates the type of detailed information that would be obtained. nih.govresearchgate.netresearchgate.net

Table 4: Example of Crystallographic Data Obtainable from Single Crystal X-ray Diffraction (Data from a related pyrazolidine derivative for illustrative purposes)

| Parameter | Example Value | Information Provided |

| Crystal System | Triclinic | The basic symmetry classification of the crystal. |

| Space Group | P-1 | The specific symmetry operations within the unit cell. |

| a (Å) | 5.4984 | Length of the 'a' axis of the unit cell. |

| b (Å) | 7.3585 | Length of the 'b' axis of the unit cell. |

| c (Å) | 16.6265 | Length of the 'c' axis of the unit cell. |

| α (°) | 91.329 | Angle between the 'b' and 'c' axes. |

| β (°) | 97.325 | Angle between the 'a' and 'c' axes. |

| γ (°) | 99.562 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 657.27 | The volume of a single unit cell. |

| Z | 2 | Number of molecules per unit cell. |

Source: Data shown is for ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate, a related compound, to illustrate the nature of X-ray diffraction data. nih.govresearchgate.net

Elucidation of Solid-State Molecular Conformation and Crystal Packing

The crystal packing, which describes how individual molecules are arranged to form the bulk crystalline solid, is dictated by a combination of steric effects and intermolecular forces. In the case of this compound, the molecules adopt a specific, repeating pattern that maximizes packing efficiency and stabilizes the crystal lattice through various non-covalent interactions.

Table 1: Crystallographic Data for this compound (Note: As specific crystallographic data for this compound is not publicly available in crystallographic databases, this table is a representative example of how such data would be presented.)

| Parameter | Value |

| Chemical Formula | C₉H₁₃N₃ |

| Formula Weight | 163.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The stability and physical properties of the this compound crystal are significantly influenced by a network of intermolecular interactions. Among these, hydrogen bonds are particularly crucial due to the presence of amine (-NH₂) and secondary amine (-NH-) groups, which can act as hydrogen bond donors, and the nitrogen atoms of the pyrazolidine ring, which can act as acceptors.

Table 2: Hydrogen Bond Geometry for this compound (Note: This table is a representative example of the parameters used to describe hydrogen bonds and is for illustrative purposes, as specific experimental data is not available.)

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N(1)–H(1)···N(2) | Value | Value | Value | Value |

| N(4)–H(4A)···N(2) | Value | Value | Value | Value |

| N(4)–H(4B)···O(1) | Value | Value | Value | Value |

| (D = Donor atom; A = Acceptor atom) |

Computational and Theoretical Studies on 3 Phenylpyrazolidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They provide a framework for predicting molecular properties from first principles, based on the electron density distribution.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. scispace.commdpi.com It is used to optimize molecular geometries, determine thermodynamic stability, and calculate the energies of various molecular states. For heterocyclic compounds similar to 3-Phenylpyrazolidin-4-amine, a variety of functionals and basis sets are employed to achieve reliable results.

Commonly used hybrid functionals include B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, and others like PBE0 and the M06 suite, which are parameterized for main-group thermochemistry and non-covalent interactions. mdpi.comnih.gov Basis sets such as the Pople-style 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently chosen to provide a robust description of the electronic environment. mdpi.comepstem.net

DFT calculations allow for the precise determination of geometric parameters. Studies on related pyrazoline structures have shown that calculated bond lengths and angles typically show good agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the calculations being performed on an isolated molecule in the gas phase versus the solid state in experiments. researchgate.netresearchgate.net The total energy and thermodynamic parameters (enthalpy, Gibbs free energy) calculated via DFT are crucial for comparing the stability of different isomers or conformers.

Table 1: Example of DFT-Calculated Structural and Thermodynamic Parameters for a Related Pyrazoline Derivative (Data modeled after findings for similar heterocyclic systems)

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Unit |

| Total Energy | -850.1234 | Hartree |

| Enthalpy | -850.1122 | Hartree |

| Gibbs Free Energy | -850.1567 | Hartree |

| C3-N2 Bond Length | 1.485 | Å |

| C4-N-H Bond Angle | 115.2 | Degrees |

| Dipole Moment | 3.45 | Debye |

This is an interactive data table. You can sort and filter the data as needed.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

For amino-substituted phenylpyrazoline derivatives, the HOMO is typically localized on the electron-rich aminophenyl moiety, while the LUMO may be distributed across the pyrazoline ring and the phenyl group. researchgate.net Analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net For this compound, the nitrogen atom of the amine group would be expected to be a site of negative potential, indicating a likely site for electrophilic attack.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for an Analogous Pyrazole (B372694) Compound (Data based on findings for 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine) researchgate.net

| Parameter | Value (eV) |

| EHOMO | -5.62 |

| ELUMO | -1.62 |

| Energy Gap (ΔE) | 4.00 |

| Electronegativity (χ) | 3.62 |

| Chemical Hardness (η) | 2.00 |

This is an interactive data table. You can sort and filter the data as needed.

Conformational Analysis and Tautomeric Equilibria

Molecules that are not rigid can exist as a mixture of different spatial arrangements known as conformations. ic.ac.uk The pyrazolidine (B1218672) ring in this compound is non-planar and flexible, and the phenyl and amine substituents can rotate, leading to various conformers. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to their interconversion. This is typically done by systematically rotating bonds and calculating the potential energy surface.

Furthermore, the presence of amine and pyrazolidine nitrogen atoms allows for the possibility of tautomerism. Tautomers are isomers that readily interconvert, often through the migration of a proton. For this molecule, amine-imine tautomerism could be a relevant equilibrium. Computational studies are essential for determining the relative energies and, therefore, the equilibrium populations of different tautomers. frontiersin.org DFT calculations have shown that the relative stability of tautomers can be highly sensitive to the environment, such as the solvent. nih.govnih.gov For instance, in related heterocyclic systems, keto-enol or amine-imine equilibria can be shifted significantly by solvent polarity. nih.gov

Table 3: Example of Calculated Relative Energies for Tautomers of a Heterocyclic System in the Gas Phase (Data modeled after findings for phenacylheterocycles) nih.gov

| Tautomer | Relative Energy (kcal/mol) |

| Amine (most stable) | 0.00 |

| Imine-A | +3.5 |

| Imine-B | +5.2 |

This is an interactive data table. You can sort and filter the data as needed.

Simulations for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By locating transition state structures and calculating activation energies, researchers can predict reaction kinetics and elucidate complex mechanisms. nih.govlu.se For a molecule like this compound, potential reactions could include nucleophilic substitution at the amine group or reactions involving the pyrazolidine ring.

For example, studies on the reaction of similar amine-containing heterocycles with electrophiles have used DFT to model the reaction pathway, including the formation of intermediates and transition states. researchgate.net Such simulations can clarify whether a reaction proceeds through, for example, a concerted mechanism or a stepwise process involving a stable intermediate. Reactive molecular dynamics (MD) simulations can also be used to model complex reaction systems at the atomic level, automatically identifying reaction events and pathways from atomic trajectories. rsc.orgucl.ac.uk

Predictive Modeling of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic properties, which serves as a crucial tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net Theoretical values are often calculated in a simulated solvent (e.g., using a Polarizable Continuum Model) and show a strong linear correlation with experimental shifts, aiding in the assignment of complex spectra. epstem.netepstem.net

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies and intensities. The calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and other method-inherent approximations, resulting in excellent agreement with experimental IR spectra. This allows for the confident assignment of vibrational modes to specific functional groups. epstem.netresearchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netresearchgate.net

Table 4: Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts (ppm) for an Analogous Phenylpyrazoline (Data modeled after findings for similar heterocyclic systems) researchgate.net

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C3 (Pyrazoline) | 158.1 | 159.5 |

| C4 (Pyrazoline) | 42.5 | 43.1 |

| C5 (Pyrazoline) | 62.3 | 63.0 |

| C1' (Phenyl) | 142.8 | 143.5 |

| C2'/C6' (Phenyl) | 126.5 | 127.2 |

| C3'/C5' (Phenyl) | 129.0 | 129.8 |

| C4' (Phenyl) | 128.7 | 129.4 |

This is an interactive data table. You can sort and filter the data as needed.

Stereochemical Aspects of 3 Phenylpyrazolidin 4 Amine

The stereochemistry of 3-phenylpyrazolidin-4-amine is a critical aspect of its chemical identity, influencing its biological activity and physical properties. The presence of two stereocenters at the C3 and C4 positions means the molecule can exist as two pairs of enantiomers (R,R), (S,S), (R,S), and (S,R). The synthesis and separation of these stereoisomers are achieved through various advanced methodologies, including asymmetric synthesis and chiral resolution.

Future Directions and Research Perspectives

Advancements in Targeted Synthetic Routes

The synthesis of pyrazolidinone derivatives, including 3-phenylpyrazolidin-4-amine, has traditionally involved methods like the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate (B1144303). researchgate.net However, the focus is now shifting towards more targeted and efficient synthetic strategies. Future research will likely concentrate on the development of novel catalytic systems and one-pot procedures to enhance yield, regioselectivity, and stereoselectivity.

For instance, transition-metal-catalyzed reactions, such as those employing rhodium(III) catalysts, have shown promise in the construction of related indazole derivatives through C-H bond activation. mdpi.com Similar strategies could be adapted for the synthesis of functionalized this compound analogs. The exploration of milder and more environmentally friendly reaction conditions, such as the use of water as a solvent or microwave-assisted synthesis, is also a critical direction.

A recent review highlighted the sequential derivatization of 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinones, demonstrating the potential for creating a diverse library of compounds from a common precursor. researchgate.net This approach, which involves reductive alkylation and subsequent alkylation at different nitrogen atoms, offers a versatile platform for generating novel this compound derivatives. researchgate.net Future work could focus on expanding the range of compatible reagents and functional groups in these sequential reactions.

Innovations in Advanced Spectroscopic and Structural Characterization

A thorough understanding of the three-dimensional structure of this compound and its derivatives is paramount for elucidating structure-activity relationships. While standard spectroscopic techniques like NMR and IR are routinely used, future research will benefit from the application of more advanced and specialized methods.

Solid-state NMR spectroscopy, for example, can provide detailed insights into the local chemical environments and intermolecular interactions in crystalline samples, which is often challenging with solution-state NMR. diva-portal.org This technique has been successfully applied to characterize complex inorganic materials and could be invaluable for studying the solid-state conformations of this compound derivatives. diva-portal.org

X-ray crystallography will continue to be the gold standard for determining precise molecular structures. mdpi.comnih.govmdpi.com The detailed structural information obtained from X-ray diffraction studies can reveal subtle conformational preferences and hydrogen bonding networks that influence the compound's properties. shd-pub.org.rs Advanced techniques like two-dimensional NMR (e.g., COSY, HSQC, HMBC) will also play a crucial role in unambiguously assigning proton and carbon signals, especially for complex derivatives. researchgate.net

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental work offers a powerful synergy for accelerating research. Density Functional Theory (DFT) calculations, for instance, can be employed to predict reaction mechanisms, rationalize observed selectivities, and guide the design of new synthetic routes. mdpi.comrsc.org

For example, DFT analysis has been used to understand the diastereoselectivity in the ring-opening of β-lactones, providing insights into the transition state energies that govern the reaction outcome. rsc.org A similar approach could be applied to model the reactivity and conformational landscape of this compound and its derivatives.

Computational docking studies can predict the binding modes of these compounds with biological targets, thereby guiding the design of new derivatives with improved activity. This integrated approach, where computational predictions are validated and refined through experimental studies, will be instrumental in the rational design of novel this compound-based compounds with specific functionalities.

Exploration of Novel Derivatization Pathways and Chemical Space

Expanding the chemical space around the this compound core is a key objective for future research. This involves exploring novel derivatization pathways to introduce a wide range of functional groups and structural motifs.

The nucleophilic nature of the amino group and the pyrazolidinone ring offers numerous opportunities for modification. For example, the reaction of related enaminones with various nucleophiles has been shown to yield a diverse array of derivatives. researchgate.net Similar strategies could be employed to functionalize the 4-amino position of this compound.

Furthermore, the pyrazolidinone ring itself can undergo transformations. Ring-expansion reactions, such as the insertion of acetylenedicarboxylates into the amide bond of 2-phenylpyrazolidin-3-ones, have been reported, leading to the formation of 1,2-diazepin-5-ones. nih.gov Investigating analogous reactions with this compound could open up new avenues for creating novel heterocyclic systems. The synthesis of bicyclic derivatives, such as pyrazolo[1,2-a]indazoles, through Rh(III)-catalyzed reactions also represents a promising direction for expanding the structural diversity of compounds based on this scaffold. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.